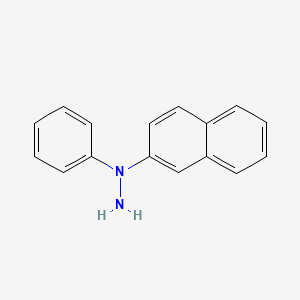

Hydrazine, 1-(2-naphthalenyl)-1-phenyl-

Description

Historical Context and Evolution of Diarylhydrazine Research

The study of hydrazine (B178648) derivatives has a rich history dating back to the 19th century. The initial discovery and characterization of phenylhydrazine (B124118) by Hermann Emil Fischer in 1875 was a landmark achievement that opened the door to the vast field of hydrazine chemistry. acs.orgwikipedia.org Fischer's work laid the groundwork for understanding the reactivity of the hydrazine moiety and its utility in organic synthesis, most notably in the Fischer indole (B1671886) synthesis, a powerful method for constructing indole rings. slideshare.netictp.itatamanchemicals.comchemspider.comresearchgate.net

Early research on diarylhydrazines primarily focused on their synthesis and basic reactivity. The reduction of diazonium salts was one of the earliest methods employed for the preparation of phenylhydrazine and its derivatives. acs.orgorgsyn.org Over the years, synthetic methodologies have evolved, with the development of more efficient and selective reactions for the formation of the N-N bond and for the introduction of various aryl and naphthyl substituents. The reduction of azobenzenes to their corresponding hydrazines using reagents like sodium dithionite (B78146) has also been explored as a viable synthetic route. organic-chemistry.org The evolution of analytical techniques has further propelled the field, allowing for more detailed characterization of these complex molecules.

Significance of the N-Aryl-N'-Naphthylhydrazine Scaffold in Organic Chemistry

The N-Aryl-N'-Naphthylhydrazine scaffold is of considerable interest to organic chemists due to its versatile reactivity and its potential as a building block for more complex molecular architectures. The presence of two distinct aromatic systems, a phenyl group and a naphthalenyl group, attached to the hydrazine core, imparts unique electronic and steric properties to the molecule.

One of the most significant applications of this scaffold lies in its use as a precursor in the synthesis of heterocyclic compounds. The Fischer indole synthesis, for instance, can theoretically be employed with 1-(2-naphthalenyl)-1-phenyl-hydrazine to generate unique polycyclic indole derivatives, which are prevalent in many biologically active molecules. slideshare.netictp.itatamanchemicals.comchemspider.comresearchgate.net The reaction involves the acid-catalyzed cyclization of a hydrazone, formed from the diarylhydrazine and an appropriate ketone or aldehyde.

Furthermore, the nitrogen-nitrogen bond in diarylhydrazines can be cleaved under certain conditions, providing access to substituted anilines and naphthalenamines. The reactivity of the aromatic rings themselves allows for further functionalization through electrophilic substitution reactions, opening avenues for the synthesis of a wide array of derivatives with tailored properties.

Contemporary Research Landscape and Emerging Trends

Current research involving diarylhydrazine scaffolds is multifaceted, with a strong emphasis on the development of novel synthetic methods and the exploration of their applications in medicinal chemistry and materials science. While specific research on Hydrazine, 1-(2-naphthalenyl)-1-phenyl- is not extensively documented in publicly available literature, the broader class of N-Aryl-N'-Naphthylhydrazines is a subject of ongoing investigation.

Modern synthetic efforts are focused on developing catalytic and more environmentally benign methods for the synthesis of diarylhydrazines. This includes the use of transition metal catalysts to facilitate cross-coupling reactions for the formation of the C-N bonds.

In the realm of medicinal chemistry, hydrazine derivatives have shown a wide range of biological activities. researchgate.netorientjchem.orgnih.gov The N-Aryl-N'-Naphthylhydrazine scaffold, with its rigid and sterically demanding structure, presents an interesting template for the design of new therapeutic agents. Researchers are exploring the synthesis of libraries of these compounds to screen for potential activity against various diseases.

The photophysical properties of molecules containing the naphthalene (B1677914) moiety are also of interest, suggesting potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes.

While detailed research findings specifically for Hydrazine, 1-(2-naphthalenyl)-1-phenyl- are scarce, the foundational knowledge of diarylhydrazine chemistry provides a strong basis for its potential utility. Further focused research is necessary to fully elucidate the specific properties and applications of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83890-91-9 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-naphthalen-2-yl-1-phenylhydrazine |

InChI |

InChI=1S/C16H14N2/c17-18(15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,17H2 |

InChI Key |

USHBDFLVDKKZKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)N |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Hydrazine, 1 2 Naphthalenyl 1 Phenyl and Its Analogues

Intramolecular Rearrangements of Hydrazo Compounds

Intramolecular rearrangements of hydrazo compounds, particularly aromatic hydrazines, are significant transformations in organic chemistry. These reactions can be initiated by either acid catalysis or thermal conditions, leading to the formation of new C-N or C-C bonds and often resulting in complex structural reorganization.

Acid-Catalyzed Rearrangements

The most prominent acid-catalyzed intramolecular rearrangement of aromatic hydrazo compounds is the benzidine (B372746) rearrangement. This reaction typically involves the treatment of a 1,2-diarylhydrazine with a strong acid, which leads to the formation of various diarylamine products. The primary product is often a 4,4'-diaminobiphenyl (a benzidine), although other isomers such as 2,2'-, 2,4'-diaminobiphenyls (diphenyline), and aminodiphenylamines (semidines) can also be formed.

For an unsymmetrical hydrazo compound like Hydrazine (B178648), 1-(2-naphthalenyl)-1-phenyl-, the acid-catalyzed rearrangement would be expected to yield a mixture of products. The mechanism is understood to proceed through a monoprotonated or diprotonated intermediate. The key step involves an intramolecular nih.govnih.gov-sigmatropic shift within a "folded" conformation of the protonated diarylhydrazine. This concerted rearrangement forms a new C-C bond between the para-positions of the two aromatic rings, followed by deprotonation to restore aromaticity.

The product distribution is highly dependent on the substitution pattern of the aromatic rings and the reaction conditions. The presence of the bulky naphthyl group in Hydrazine, 1-(2-naphthalenyl)-1-phenyl- would influence the regiochemical outcome of the rearrangement.

Thermal Rearrangements

Thermal rearrangements of hydrazo compounds can proceed through different mechanistic pathways compared to their acid-catalyzed counterparts. For instance, the thermal rearrangement of 2,2'-hydrazonaphthalene has been studied to understand its kinetics and mechanism in polar solvents acs.org. This reaction often involves the homolytic cleavage of the N-N bond to form two nitrogen-centered radicals. These radicals can then recombine in various ways or react with the solvent.

The kinetics of the thermal rearrangement of 2,2'-hydrazonaphthalene suggest a mechanism that does not involve acid catalysis acs.orgacs.org. The reaction can lead to the formation of rearranged products, disproportionation products, and products derived from reaction with the solvent. The specific products formed from Hydrazine, 1-(2-naphthalenyl)-1-phenyl- under thermal stress would depend on factors like temperature, solvent, and the presence of radical initiators or inhibitors.

Regioselective Amination Processes

Ortho-Amination of Naphthol Derivatives with Substituted Hydrazines

A significant reaction involving substituted hydrazines is the direct, regioselective ortho-amination of naphthol derivatives. This process provides a direct pathway for synthesizing N-aryl-substituted 1-amino-2-naphthols, which are important motifs in pharmaceuticals and materials science acs.orgacs.org. The reaction is advantageous as it often proceeds without the need for transition metal catalysts and can be performed as a one-pot operation acs.orgacs.org.

The reaction of 2-naphthol (B1666908) with a substituted hydrazine, such as an N,N'-diarylhydrazine, in a high-boiling solvent like ethylene glycol leads to the formation of N-aryl-1-amino-2-naphthol compounds in moderate to excellent yields acs.orgacs.org. This method effectively avoids the formation of common byproducts like 1,1'-biaryl-2,2'-diamines or carbazoles acs.orgacs.org.

The scope of this reaction is broad, accommodating various substituted hydrazines. For example, using N,N-disubstituted hydrazines can yield N-unsubstituted ortho-aminated products acs.org. The reaction of N,N'-dialkylhydrazines with 2-naphthols can also be used to create biologically relevant indazole structures acs.orgacs.org.

Table 1: Examples of Ortho-Amination of 2-Naphthol with Substituted Hydrazines Data synthesized from research findings acs.orgacs.org.

| Hydrazine Precursor | Product | Solvent | Yield |

|---|---|---|---|

| N,N'-Diphenylhydrazine | N-Phenyl-1-amino-2-naphthol | Ethylene Glycol | Good |

| N-Methyl-N'-phenylhydrazine | N-Methyl-N-phenyl-1-amino-2-naphthol | Ethylene Glycol | Moderate |

| 1,1-Diphenylhydrazine | 1-Amino-2-naphthol (B1212963) | Ethylene Glycol | Excellent |

| 1,2-Dimethylhydrazine | Indazole derivative | Ethylene Glycol | Good |

Cleavage of the N-N Bond in Oxidative Environments

The nitrogen-nitrogen single bond in hydrazine derivatives is relatively weak and susceptible to cleavage under oxidative conditions. This N-N bond scission is a key step in many chemical transformations and can be achieved through various methods, including chemical oxidation and photocatalysis.

One approach involves the use of peracids, such as meta-chloroperbenzoic acid (m-CPBA), which can selectively oxidize one of the nitrogen atoms in a hydrazide, leading to N-N bond cleavage and the formation of the corresponding amides in good yields researchgate.net. This method is particularly useful for substrates with functionalities that are sensitive to reductive conditions researchgate.net.

Visible light photocatalysis offers a milder method for cleaving the N-N bond in aromatic hydrazines nih.gov. Using a ruthenium(II) complex as a photocatalyst, visible light, and air, N,N-disubstituted hydrazines can be effectively cleaved to produce secondary aromatic amines nih.gov. The mechanism involves the oxidation of the hydrazine to a nitrogen radical cation by the photoexcited catalyst, which then undergoes further reactions leading to the scission of the N-N bond nih.gov.

In aqueous solutions, hydrazine oxidation can proceed through complex pathways involving intermediates like N4H6, which can decompose via the splitting of the central or side N-N bonds mdpi.com. Theoretical studies indicate that N-N fission is often enabled by hydrogen rearrangements within the intermediate structures mdpi.com. Furthermore, metal complexes can facilitate the reductive cleavage or disproportionation of hydrazine, sometimes involving homolytic N-N bond scission at a single metal center nih.gov.

Mechanistic Pathways in Fischer Indole (B1671886) Synthesis with Phenylhydrazones

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions nih.govwikipedia.org. The reaction proceeds via a phenylhydrazone intermediate, which is formed from the condensation of the two starting materials alfa-chemistry.comtestbook.com. Hydrazine, 1-(2-naphthalenyl)-1-phenyl- would first react with a suitable ketone or aldehyde to form the corresponding hydrazone, which would then undergo the characteristic rearrangement.

The accepted mechanism, first proposed by Robinson, involves several key steps nih.gov:

Hydrazone Formation : The arylhydrazine reacts with a carbonyl compound to form an arylhydrazone wikipedia.orgalfa-chemistry.com.

Tautomerization : The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions wikipedia.orgtestbook.com.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the crucial C-C bond-forming step. This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate alfa-chemistry.comtestbook.com. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring nih.govwikipedia.org.

Cyclization and Aromatization : The di-imine intermediate rearomatizes. The resulting nucleophilic amine group then attacks one of the imine carbons in an intramolecular cyclization to form an aminoindoline (an aminal) wikipedia.orgtestbook.com.

Ammonia Elimination : Under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring wikipedia.orgalfa-chemistry.comtestbook.com.

The reaction can be catalyzed by a variety of Brønsted and Lewis acids nih.govwikipedia.org.

Table 2: Common Catalysts in Fischer Indole Synthesis Data synthesized from reviews of the reaction nih.govwikipedia.orgalfa-chemistry.com.

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH) |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) |

Radical-Mediated Hydrogenation Mechanisms

A hypothetical radical-mediated hydrogenation of a N,N'-diarylhydrazine, such as Hydrazine, 1-(2-naphthalenyl)-1-phenyl-, would proceed through a series of steps involving radical initiation, propagation, and termination. The key intermediate in such a process would be the corresponding 1,2-diarylhydrazyl radical.

Ar(Ar')N-NH₂ + H• → Ar(Ar')N-NH₃

However, the more common reaction involving N,N'-disubstituted hydrazines is the cleavage of the N-N bond or dehydrogenation, rather than hydrogenation. Studies on 1,2-diarylhydrazines have shown that they can undergo N-N bond cleavage in the presence of certain metal complexes, a process that involves radical intermediates and hydrogen atom transfer to form the corresponding anilines. For instance, vanadium complexes have been shown to mediate the cleavage of the N-N bond in 1,2-diarylhydrazines.

In the context of radical reactions, hydrazine derivatives are more frequently employed as precursors for the generation of aryl or nitrogen-centered radicals for subsequent C-C or C-N bond-forming reactions. For example, the oxidation of aryl hydrazines can lead to the formation of aryl radicals, which can then participate in arylation reactions.

Hypothetical Mechanistic Steps:

Radical Initiation: The reaction would require a source of hydrogen radicals (H•). This could be achieved through the homolytic cleavage of a suitable hydrogen donor molecule, often initiated by heat or light. Common radical initiators include azobisisobutyronitrile (AIBN) or peroxides like di-tert-butyl peroxide. A common hydrogen donor in radical reactions is tri-n-butyltin hydride (Bu₃SnH).

Formation of a Hydrazyl Radical: It is more likely that a radical initiator would abstract a hydrogen atom from the hydrazine itself, leading to a hydrazyl radical, rather than direct hydrogenation.

Hydrogen Atom Transfer (HAT): For hydrogenation to occur, a hydrogen atom donor (D-H) would need to react with a hydrazyl radical. The kinetics of such a reaction would be dependent on the bond dissociation energy (BDE) of the D-H bond and the stability of the resulting radical D•. Thiols (RSH) are known to be excellent hydrogen atom donors in radical chain processes. The rate constants for hydrogen abstraction by thiyl radicals from various substrates are well-documented, though data for abstraction from a thiol by a hydrazyl radical is not readily available.

Kinetic Considerations:

Given the lack of specific research on the radical-mediated hydrogenation of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- and its analogues, the following table of compounds lists the substances discussed in the context of related radical reactions.

Advanced Spectroscopic Data for Hydrazine, 1-(2-naphthalenyl)-1-phenyl- Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound Hydrazine, 1-(2-naphthalenyl)-1-phenyl-, remains elusive. Specific datasets required for a thorough analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are not readily accessible in the public domain.

While the existence of the compound, also known as 1-(2-Naphthyl)-1-phenylhydrazine, is documented in chemical databases which confirm its molecular formula as C16H14N2, the primary research literature containing its advanced characterization does not appear to be available. chemspider.com

Consequently, the generation of a detailed article focusing on the specific ¹H NMR, ¹³C NMR, tautomeric form determination, High-Resolution Mass Spectrometry (HRMS), and mass fragmentation analysis for this particular compound is not possible at this time. Information on related structures, such as phenylhydrazine (B124118) or naphthalenyl-phenyl-pyrazoline derivatives, is available but falls outside the strict scope of this request. lookchem.comchemicalbook.com

Further research or de novo synthesis and characterization would be required to produce the specific data needed to fulfill the detailed outline for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no specific Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data available in the reviewed scientific literature for Hydrazine (B178648), 1-(2-naphthalenyl)-1-phenyl-.

In general, the IR spectrum of a secondary hydrazine like this would be expected to show characteristic absorption bands. These would include N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching and bending frequencies associated with the phenyl and naphthalenyl rings.

The UV-Vis spectrum would be expected to exhibit absorption maxima corresponding to π-π* transitions within the aromatic phenyl and naphthalenyl systems. The conjugation between these rings and the hydrazine moiety would influence the specific wavelengths of maximum absorption (λmax).

Table 4.3.1: Expected IR Absorption Regions for Hydrazine, 1-(2-naphthalenyl)-1-phenyl-

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| Aromatic C-H Bending | 690-900 |

Note: This table is predictive and not based on experimental data for the specified compound.

Table 4.3.2: Expected UV-Vis Absorption for Hydrazine, 1-(2-naphthalenyl)-1-phenyl-

| Transition Type | Expected Wavelength Range (nm) |

| π-π* (Phenyl) | ~255 |

| π-π* (Naphthalenyl) | ~220, ~275, ~312 |

Note: This table is predictive and based on the parent aromatic chromophores. The actual values for the title compound may differ due to electronic interactions between the substituent groups.

X-ray Crystallography for Solid-State Conformation

A definitive crystal structure for Hydrazine, 1-(2-naphthalenyl)-1-phenyl- has not been reported in the surveyed scientific literature. X-ray crystallography would provide precise information on the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and the dihedral angles between the phenyl and naphthalenyl ring systems. This analysis would be crucial for understanding the steric and electronic effects influencing the molecule's conformation.

While the crystal structure of a related isomer, 1-[(Z)-2-phenylhydrazin-1-ylidene]naphthalen-2(1H)-one, has been determined, it is important to note that this is a different compound with a different bonding arrangement (an azo-enol tautomer) and therefore its crystallographic data cannot be directly attributed to Hydrazine, 1-(2-naphthalenyl)-1-phenyl-. nih.govnih.gov

Table 4.4.1: Hypothetical Crystallographic Parameters for Hydrazine, 1-(2-naphthalenyl)-1-phenyl-

| Parameter | Expected Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

Note: This table is a placeholder to illustrate the type of data that would be obtained from X-ray crystallography and contains no experimental values.

Electrochemical Behavior of Hydrazine, 1 2 Naphthalenyl 1 Phenyl and Its Analogues

Redox Processes and Oxidation Mechanisms

The electrochemical oxidation of phenylhydrazine (B124118) is a complex process that involves the transfer of electrons and protons. Studies have shown that the oxidation is an irreversible process, with the mechanism being highly dependent on the pH of the solution. doi.org At a glassy carbon electrode, the electrochemical behavior of phenylhydrazine in a mixture of acetonitrile (B52724) and buffered aqueous solution shows an irreversible redox peak. doi.org The potential of this anodic peak shifts to more negative values as the pH increases, which indicates the participation of protons in the oxidation reaction. doi.org

The proposed mechanism for the electrochemical oxidation of phenylhydrazine suggests that in acidic to neutral media (pH < 6.5), the protonated form of phenylhydrazine undergoes a one-electron oxidation. doi.org At higher pH values (pH > 6.5), the deprotonated form is oxidized through a process involving two electrons and one proton. doi.org The initial oxidation product can then undergo further chemical reactions. For instance, in the presence of nucleophiles like α- and β-naphthol, the oxidized phenylhydrazine can participate in a Michael-type addition reaction. doi.org

The general oxidation pathway for phenylhydrazine can be summarized as follows:

Step 1: Electrochemical Oxidation: Phenylhydrazine is oxidized at the anode surface to form a reactive intermediate.

Step 2: Chemical Reaction: This intermediate can then react with other species present in the solution.

Step 3: Further Oxidation/Reaction: The product of the chemical reaction may undergo further oxidation or other transformations.

The presence of the 2-naphthalenyl group in Hydrazine (B178648), 1-(2-naphthalenyl)-1-phenyl- would likely lower the oxidation potential compared to phenylhydrazine due to the electron-donating nature of the naphthalene (B1677914) ring, making the compound easier to oxidize.

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are crucial for investigating the electrochemical behavior of hydrazine derivatives. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to determine oxidation potentials and study reaction mechanisms.

Cyclic Voltammetry (CV) of phenylhydrazine typically reveals one or two irreversible anodic peaks, with no corresponding cathodic peaks on the reverse scan. doi.org This irreversibility indicates that the oxidation product is not stable and undergoes rapid chemical reactions. doi.org The peak potential and current are influenced by factors such as pH and the scan rate. doi.org For instance, the anodic peak potential of phenylhydrazine shifts to less positive potentials with increasing pH. doi.org

The number of oxidation peaks can also provide insight into the reaction mechanism. In some cases, two anodic peaks are observed, suggesting a multi-step oxidation process where the product of the first oxidation is further oxidized at a more positive potential. doi.org

Differential Pulse Voltammetry (DPV) is a more sensitive technique that can be used for the quantitative analysis of hydrazine derivatives. DPV studies on phenylhydrazine have shown well-defined oxidation peaks, with the peak current being proportional to the concentration of the analyte. This technique has been utilized for the simultaneous determination of phenylhydrazine and hydrazine. electrochemsci.org

For Hydrazine, 1-(2-naphthalenyl)-1-phenyl-, it is anticipated that its cyclic voltammogram would also show an irreversible anodic peak at a less positive potential than that of phenylhydrazine. The increased steric hindrance from the naphthalenyl and phenyl groups might also affect the kinetics of the electrode reaction.

| Compound | Electrode | Medium | Anodic Peak Potential (Epa) vs. Ag/AgCl | Characteristics |

|---|---|---|---|---|

| Phenylhydrazine | Glassy Carbon | Acetonitrile/Buffered Solution (pH dependent) | pH-dependent, shifts to negative potentials with increasing pH | Irreversible oxidation |

| Phenylhydrazine | Co-Mo Alloy | 1 M NaOH | Lower peak potential compared to pure Co electrode | Enhanced catalytic activity |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the kinetics of electrode processes and the properties of the electrode-solution interface. By applying a small amplitude AC voltage at various frequencies, EIS can provide information about charge transfer resistance, double-layer capacitance, and diffusion processes.

In the context of hydrazine derivatives, EIS has been used to investigate the electrocatalytic oxidation of phenylhydrazine on different electrode materials. For example, a study on nanostructured Co-Mo alloy electrodes showed that the polarization resistance for phenylhydrazine oxidation was significantly lower on the alloy electrodes compared to a pure cobalt electrode. nanochemres.orgnanochemres.org This indicates faster charge transfer kinetics and better catalytic activity of the alloy. nanochemres.orgnanochemres.org

The EIS data is often represented as a Nyquist plot, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A smaller semicircle diameter implies a lower Rct and thus a faster electrochemical reaction.

For Hydrazine, 1-(2-naphthalenyl)-1-phenyl-, EIS studies could be employed to:

Determine the charge transfer resistance for its oxidation on various electrodes.

Investigate the influence of the bulky substituents on the electrode kinetics.

Characterize the formation of any passivating layers on the electrode surface due to the adsorption of the molecule or its oxidation products.

| Electrode Material | Analyte | Parameter | Observation |

|---|---|---|---|

| Co-Mo Alloy | Phenylhydrazine | Polarization Resistance (Rp) | Lower compared to pure Co, indicating higher catalytic activity |

| Pure Cobalt | Phenylhydrazine | Polarization Resistance (Rp) | Higher compared to Co-Mo alloy |

Adsorption Mechanisms on Electrode Surfaces (e.g., Langmuir Adsorption)

The adsorption of electroactive species onto the electrode surface is a critical step in many electrochemical reactions. The nature and extent of adsorption can significantly influence the reaction rate and mechanism. While specific studies on the adsorption of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- are not available, general principles of adsorption of organic molecules on electrode surfaces can be applied.

The adsorption of organic molecules can be influenced by factors such as the electrode potential, the chemical structure of the molecule, and the nature of the solvent and electrolyte. The presence of aromatic rings, like the phenyl and naphthalenyl groups in the target compound, often leads to adsorption on electrode surfaces through π-π interactions with the electrode material, especially on carbon-based electrodes.

The adsorption behavior can sometimes be described by adsorption isotherms, such as the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface. However, for complex organic molecules, other models like the Frumkin or Temkin isotherms, which account for intermolecular interactions and surface heterogeneity, might be more appropriate.

The adsorption of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- is expected to be more pronounced than that of phenylhydrazine due to the larger hydrophobic naphthalenyl group. This strong adsorption could either enhance the electrochemical reaction by pre-concentrating the reactant at the electrode surface or inhibit it by blocking active sites if the adsorbed layer is passivating.

Coulometric Analysis for Electron Transfer Quantification

Controlled-potential coulometry is a technique used to determine the total number of electrons transferred (n) in an electrochemical reaction. This is achieved by electrolyzing a solution of the analyte at a constant potential and measuring the total charge passed until the reaction is complete.

For phenylhydrazine, coulometric studies have been conducted to elucidate the reaction mechanism of its electrochemical oxidation in the presence of nucleophiles. doi.org By monitoring the charge consumed during the electrolysis, it was determined that the oxidation of phenylhydrazine in the presence of β-naphthol involves the transfer of approximately 2.0 electrons per molecule of phenylhydrazine. doi.org

This information is vital for proposing a detailed reaction mechanism. For Hydrazine, 1-(2-naphthalenyl)-1-phenyl-, coulometric analysis would be essential to determine the number of electrons involved in its oxidation, which would provide fundamental insight into the nature of the oxidation products. Given the structural similarity to phenylhydrazine, it is plausible that its oxidation would also involve a two-electron transfer process, leading to the formation of a diazenium (B1233697) ion intermediate.

Applications in Advanced Organic Transformations and Catalysis

Role as Ancillary Ligands in Asymmetric Catalysis

There is no specific information available in the reviewed literature detailing the use of Hydrazine (B178648), 1-(2-naphthalenyl)-1-phenyl- as an ancillary ligand in asymmetric catalysis. The development of chiral ligands is a cornerstone of asymmetric synthesis, but the role of this specific compound as a ligand has not been described.

Catalytic Synthesis of Biaryl Structures and Spiro-Compounds

The scientific literature does not currently contain specific examples or methods employing Hydrazine, 1-(2-naphthalenyl)-1-phenyl- for the catalytic synthesis of biaryl structures or spiro-compounds.

Reagents in Photoinduced Chemical Transformations

While photoinduced reactions are a powerful tool in modern organic chemistry, there is no available research that specifically discusses the use of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- as a reagent in such transformations.

No specific studies detailing the application of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- in photo-triggered hydrogenation or dehalogenation reactions have been found in the scientific literature.

Precursors for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Indoles)

The synthesis of heterocyclic compounds is a foundational aspect of organic chemistry. However, specific protocols and research detailing the use of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- as a direct precursor for the synthesis of pyrazoles or indoles are not described in the available literature.

Utility in the Preparation of Asymmetric Compounds

There is a lack of specific, documented applications of Hydrazine, 1-(2-naphthalenyl)-1-phenyl- in the preparation of asymmetric compounds within the reviewed scientific literature.

Applications in Medicinal Chemistry and Natural Product Synthesis (as intermediates)

While the core structures of hydrazine derivatives are found in some pharmacologically active molecules, there is no specific information available that identifies Hydrazine, 1-(2-naphthalenyl)-1-phenyl- as a key intermediate in the synthesis of known medicinal compounds or natural products.

Future Research Horizons for Hydrazine, 1-(2-naphthalenyl)-1-phenyl-

The chemical compound Hydrazine, 1-(2-naphthalenyl)-1-phenyl-, an unsymmetrical diarylhydrazine, represents a scaffold with significant untapped potential in various scientific domains. While its direct applications are not yet extensively explored, its structural components—a reactive hydrazine moiety flanked by versatile phenyl and naphthalenyl aromatic systems—position it as a promising candidate for future research and development. This article outlines key future directions and research opportunities for this specific compound, focusing on synthetic chemistry, computational analysis, catalysis, materials science, and analytical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.